molecular formula C45H54N2O13 B227820 Rifamycin B anilide CAS No. 13929-39-0

Rifamycin B anilide

Numéro de catalogue B227820
Numéro CAS: 13929-39-0
Poids moléculaire: 830.9 g/mol
Clé InChI: XWUFBLUKDLTJDE-WSDNBYAVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rifamycin B anilide, also known as rifamycin SV, is a derivative of rifamycin B, a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B anilide has been widely studied for its potential use as an antibacterial agent, particularly against drug-resistant strains of bacteria. In

Applications De Recherche Scientifique

Rifamycin B anilide has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Rifamycin B anilide has also been investigated for its potential use in the treatment of tuberculosis, as it has been shown to be effective against Mycobacterium tuberculosis.

Mécanisme D'action

The mechanism of action of Rifamycin B anilide B anilide involves the inhibition of bacterial RNA polymerase, which is essential for bacterial transcription. By binding to the beta subunit of RNA polymerase, Rifamycin B anilide B anilide prevents the transcription of bacterial genes, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
Rifamycin B anilide has been shown to have minimal toxicity to human cells, making it a promising candidate for antibacterial therapy. However, it can cause liver toxicity in some cases, and its use must be closely monitored.

Avantages Et Limitations Des Expériences En Laboratoire

Rifamycin B anilide has several advantages for lab experiments. It is stable under a wide range of conditions, making it easy to work with in the lab. It also has a high potency against bacteria, allowing for lower concentrations to be used in experiments. However, its high cost and limited availability can be a limitation for some researchers.

Orientations Futures

There are several future directions for research on Rifamycin B anilide B anilide. One area of focus is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another area of interest is the investigation of Rifamycin B anilide B anilide's potential use in combination therapy with other antibiotics, particularly for the treatment of drug-resistant bacterial infections. Additionally, the development of new methods for the synthesis of Rifamycin B anilide B anilide could lead to increased availability and reduced costs, making it more accessible for researchers and clinicians alike.
In conclusion, Rifamycin B anilide B anilide is a promising antibacterial agent with a unique mechanism of action and minimal toxicity to human cells. Its potential use in the treatment of drug-resistant bacterial infections and tuberculosis makes it an important area of research. Further investigation into its synthesis, mechanism of action, and potential therapeutic applications is warranted.

Méthodes De Synthèse

Rifamycin B anilide can be synthesized through a multi-step process involving the modification of Rifamycin B anilide B. The process involves the conversion of Rifamycin B anilide B to Rifamycin B anilide S, followed by the conversion of Rifamycin B anilide S to Rifamycin B anilide SV through the addition of aniline. The resulting compound, Rifamycin B anilide B anilide, has a similar chemical structure to Rifamycin B anilide B but with improved antibacterial activity.

Propriétés

Numéro CAS

13929-39-0

Nom du produit

Rifamycin B anilide

Formule moléculaire

C45H54N2O13

Poids moléculaire

830.9 g/mol

Nom IUPAC

[(9E,19E,21E)-27-(2-anilino-2-oxoethoxy)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C45H54N2O13/c1-22-14-13-15-23(2)44(55)47-30-20-32(57-21-33(49)46-29-16-11-10-12-17-29)34-35(40(30)53)39(52)27(6)42-36(34)43(54)45(8,60-42)58-19-18-31(56-9)24(3)41(59-28(7)48)26(5)38(51)25(4)37(22)50/h10-20,22,24-26,31,37-38,41,50-53H,21H2,1-9H3,(H,46,49)(H,47,55)/b14-13+,19-18+,23-15+

Clé InChI

XWUFBLUKDLTJDE-WSDNBYAVSA-N

SMILES isomérique

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)\C

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)C

SMILES canonique

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.